

Biological functions of 15(S)-HETE metabolites

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An In-depth Technical Guide to the Biological Functions of 15(S)-HETE and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant eicosanoid derived from the metabolism of arachidonic acid.[1] Synthesized by the action of 15-lipoxygenase (15-LOX) enzymes, 15(S)-HETE is not merely an end-product but a critical signaling molecule and a key precursor to a diverse array of other biologically active metabolites.[1] These metabolites, including 15-oxo-ETE, diHETEs, and specialized pro-resolving mediators like lipoxins, possess distinct and sometimes opposing functions.[1] The 15(S)-HETE metabolic network plays a complex, often context-dependent role in fundamental biological processes such as inflammation, angiogenesis, and cell proliferation, making it a subject of intense research and a promising area for therapeutic intervention. This guide provides a detailed examination of the biosynthesis, signaling pathways, and multifaceted biological functions of 15(S)-HETE and its principal metabolites.

Biosynthesis and Metabolic Pathways

The generation of 15(S)-HETE and its derivatives begins with the enzymatic oxygenation of arachidonic acid. This process is primarily catalyzed by two isoforms of the 15-lipoxygenase enzyme.

Primary Synthesis:

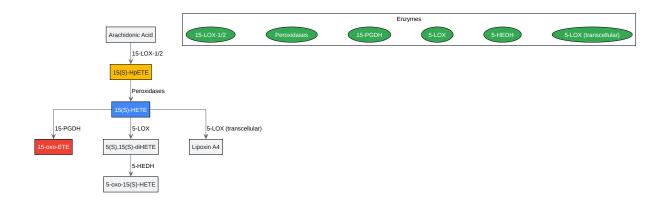


- 15-Lipoxygenase-1 (15-LOX-1/ALOX15) and 15-Lipoxygenase-2 (15-LOX-2/ALOX15B) are the key enzymes that convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1]
- 15(S)-HpETE is an unstable intermediate that is rapidly reduced by cellular peroxidases to the more stable alcohol, 15(S)-HETE.[1][2]

Further Metabolism of 15(S)-HETE: Once formed, 15(S)-HETE serves as a substrate for several other enzymes, leading to a cascade of bioactive products:

- 15-oxo-ETE: The NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group of 15(S)-HETE to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][3][4][5] This conversion creates an electrophilic α,β-unsaturated ketone, which confers unique signaling properties.[4]
- 5(S),15(S)-diHETE: The action of 5-lipoxygenase (5-LOX) on 15(S)-HETE produces 5(S),15(S)-dihydroxyeicosatetraenoic acid.[1][6]
- 5-oxo-15(S)-HETE: This metabolite is formed through the oxidation of 5(S),15(S)-diHETE.[1]
 [6] It is a potent agonist for the OXE receptor 1 (OXER1).[1][6]
- Lipoxins: 15(S)-HETE is a crucial intermediate in the transcellular biosynthesis of lipoxins, such as Lipoxin A4 (LXA4).[5][7] This process typically involves the sequential action of 15-LOX and 5-LOX in different cell types (e.g., leukocytes and platelets or epithelial cells) to resolve inflammation.[7][8]





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Metabolism of 15(S)-HETE from Arachidonic Acid.

Signaling Mechanisms

15(S)-HETE and its metabolites exert their effects through a combination of cell surface receptor binding and activation of intracellular nuclear receptors.

Receptor-Mediated Signaling

 Leukotriene B4 Receptor 2 (BLT2): Both 15(S)-HpETE and 15(S)-HETE can bind to and activate the G protein-coupled receptor BLT2.[1] This interaction is thought to mediate some



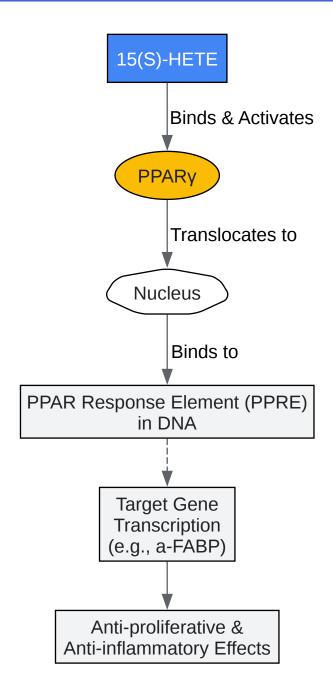
of the cell-stimulating and pro-angiogenic effects of 15(S)-HETE.[1]

- Oxoeicosanoid Receptor 1 (OXER1): The downstream metabolite 5-oxo-15(S)-HETE is a
 potent agonist for the OXER1 receptor, which is highly expressed on inflammatory cells like
 eosinophils.[1][6] Activation of this receptor is a powerful stimulus for leukocyte chemotaxis.
 [1]
- Formyl Peptide Receptor 2 (FPR2/ALX): While 15(S)-HETE itself is not a primary ligand, its
 metabolic products, the lipoxins (e.g., Lipoxin A4), are high-affinity ligands for the FPR2/ALX
 receptor.[9][10][11] This receptor is central to the pro-resolving actions of lipoxins, mediating
 anti-inflammatory signals and stimulating the phagocytosis of apoptotic cells.[10][11]

Nuclear Receptor Activation

Peroxisome Proliferator-Activated Receptor Gamma (PPARy): 15(S)-HETE is an endogenous ligand for PPARy, a nuclear receptor that functions as a transcription factor to regulate gene expression.[1][12][13] This interaction is a critical mechanism for many of the observed biological effects of 15(S)-HETE, particularly its anti-proliferative actions in cancer cells.[12][14] Activation of PPARy by 15(S)-HETE leads to the transcription of target genes, such as adipocyte-type fatty acid-binding protein (a-FABP), and can inhibit cell growth.[12] Both 15(S)-HETE and its enantiomer 15(R)-HETE can activate PPARy.[1]





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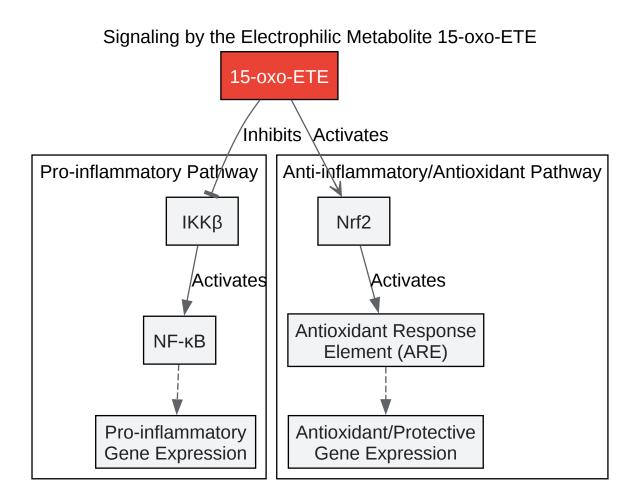
15(S)-HETE activation of the PPARy signaling pathway.

Downstream Intracellular Signaling

PI3K/Akt/mTOR Pathway: In adipose tissue and endothelial cells, the pro-angiogenic effects of 15(S)-HETE are mediated through the activation of the PI3K/Akt/mTOR signaling cascade.[15] Inhibition of this pathway reverses the angiogenic stimulation by 15(S)-HETE.
 [15]



- NF-κB Pathway: The role of 15(S)-HETE in regulating the NF-κB pathway is complex and appears to be cell-type specific. In some inflammatory conditions, such as rheumatoid arthritis and pulmonary artery inflammation, 15(S)-HETE can activate the NF-κB pathway, leading to increased IκBα degradation and pro-inflammatory gene expression.[16][17]
- Nrf2 Pathway: The electrophilic metabolite 15-oxo-ETE can activate the Nrf2-regulated antioxidant response.[4] It does so by forming adducts with reactive cysteine residues on regulatory proteins, leading to the expression of antioxidant and cytoprotective genes like heme oxygenase-1.[4] At the same time, 15-oxo-ETE can inhibit NF-κB signaling by directly inhibiting IKKβ.[4]



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15-oxo-ETE dually regulates NF-кВ and Nrf2 pathways.

Core Biological Functions



Inflammation and Immunity

The 15-LOX pathway has a dual and highly regulated role in inflammation.

- Anti-inflammatory and Pro-resolving Actions:
 - Inhibition of Leukocyte Migration: 15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[18][19] It achieves this by becoming esterified into neutrophil phospholipids, which reduces the cell's responsiveness to endothelial-derived platelet-activating factor (PAF), a key chemoattractant.[18][19]
 - Inhibition of 5-LOX: 15(S)-HETE can inhibit the 5-lipoxygenase pathway, thereby reducing the production of potent pro-inflammatory leukotrienes like LTB4.[20]
 - Precursor to Lipoxins: As a precursor to lipoxins, 15(S)-HETE is integral to the active resolution of inflammation.[7] Lipoxins are specialized pro-resolving mediators (SPMs) that halt neutrophil infiltration and stimulate macrophage clearance of apoptotic cells.[7][9]
- Pro-inflammatory Actions:
 - In certain chronic inflammatory settings, 15(S)-HETE can exert pro-inflammatory effects.
 In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE increases the expression of matrix metalloproteinase-2 (MMP-2) via the PI3K/NF-κB pathway.[17] It can also promote pulmonary artery inflammation through NF-κB activation.[16]

Angiogenesis

The metabolites of the 15-LOX pathway exhibit opposing effects on the formation of new blood vessels.

15(S)-HETE is Pro-Angiogenic: It promotes angiogenesis by increasing vessel density, inducing sprouting in rat aortic rings, and promoting the formation of tubular networks in human umbilical vein endothelial cells (HUVECs).[21] This effect is mediated by the upregulation of key angiogenic markers, including Vascular Endothelial Growth Factor (VEGF), CD31, and E-selectin, through the PI3K/Akt/mTOR pathway.[15][21]



15(S)-HpETE and 15-oxo-ETE are Anti-Angiogenic: In contrast, the precursor 15(S)-HpETE is angiostatic, decreasing vessel density and downregulating the expression of VEGF, CD31, and E-selectin.[21] The downstream metabolite 15-oxo-ETE also displays anti-angiogenic properties by inhibiting the proliferation of human vascular endothelial cells and suppressing DNA synthesis.[3][22]

Cancer

The role of the 15-LOX pathway in cancer is complex, with evidence supporting both tumorsuppressive and tumor-promoting functions depending on the specific enzyme, metabolite, and cancer type.

- Tumor Suppressor Functions:
 - The primary anti-cancer mechanism of 15(S)-HETE is through the activation of PPARy.
 [12][14] This leads to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including prostate (PC-3, DU145), non-small cell lung cancer (NSCLC), and colorectal cancer cells.[1][12][14]
 - The expression of the synthesizing enzyme 15-LOX-2 is often reduced or lost in prostate carcinoma compared to benign tissue, suggesting that the loss of endogenous 15(S)-HETE production may contribute to cancer progression.[12]
- Tumor Promoter Functions:
 - In other contexts, particularly involving the 15-LOX-1 isoform, the pathway can be protumorigenic. In breast cancer, 15-LOX-1 and its metabolites have been implicated in promoting tumor cell invasion and metastasis to lymph nodes.[16][23]

Quantitative Data Summary

The biological activities of 15(S)-HETE and its metabolites are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Anti-proliferative Effects of 15(S)-HETE and its Metabolites



Compound	Cell Line	Effect	Concentration / IC50	Citation(s)
15(S)-HETE	PC-3 (Prostate Cancer)	Inhibition of proliferation	IC50 ≈ 30 μM	[12]
15(S)-HETE	Various (Prostate, Lung, Colorectal, etc.)	Inhibition of growth	Not specified	[1]
15-oxo-ETE	HUVEC (Endothelial)	Inhibition of proliferation	2-10 μΜ	[1]
15-oxo-ETE	LoVo (Colorectal Cancer)	Inhibition of proliferation	2-10 μΜ	[1]
15-oxo-ETE	MDA-MB-231, MCF7 (Breast Cancer)	Inhibition of proliferation	100 μΜ	[1]

| 15-oxo-ETE | SKOV3 (Ovarian Cancer) | Inhibition of proliferation | 100 μ M |[1] |

Table 2: Receptor Activation and Signaling Effects



Compound	Target	Cell Line / System	Effect	Concentrati on	Citation(s)
15(S)-HETE	PPARy	PC-3	>2-fold induction of PPAR- dependent transcriptio n	10 μΜ	[12]
15(S)-HETE	PPARy	Ischemic Brain Model	Dose- dependent increase in luciferase reporter	0.1, 1, 10 μΜ	[13]
15-oxo-ETE	Nrf2	THP-1 (Monocytes)	Induction of heme oxygenase-1 expression	1-50 μΜ	[4]

| 15-oxo-ETE | 12-Lipoxygenase | Cell-free system | Inhibition | IC50 = 1 μ M |[1] |

Table 3: Effects on Angiogenesis Markers in HUVECs

Compound	Marker	Effect	% Change	Citation(s)
15(S)-HETE	VEGF	Upregulation	Not specified	[21]
15(S)-HETE	CD31	Upregulation	Not specified	[21]
15(S)-HETE	E-selectin	Upregulation	Not specified	[21]
15(S)-HpETE	VEGF	Downregulation	<90% decrease	[21]
15(S)-HpETE	CD31	Downregulation	<50% decrease	[21]

| 15(S)-HpETE | E-selectin | Downregulation | <35% decrease |[21] |

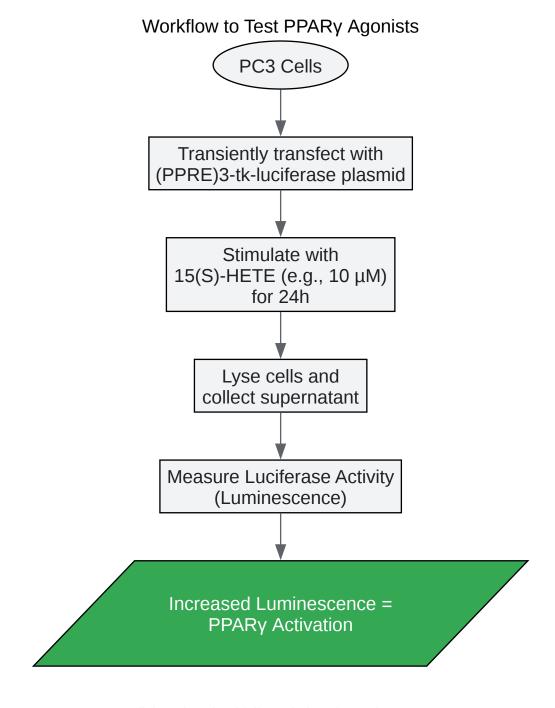


Key Experimental Protocols

The characterization of 15(S)-HETE's functions relies on a range of specialized in vitro and in vivo assays.

- 1. Cell Proliferation Assays
- Methodology: Soft Agar Colony-Forming Assay.
- Protocol: PC3 prostate cancer cells are suspended in a soft agar matrix containing various concentrations of the test compound (e.g., 15(S)-HETE). They are cultured for an extended period (e.g., 14 days). The number and size of colonies formed are then quantified to determine the effect on anchorage-independent growth, a hallmark of cancer. This method was used to determine the IC50 of 15(S)-HETE on PC3 cell proliferation.[12]
- 2. PPARy Activation Assay
- Methodology: Luciferase Reporter Gene Assay.
- Protocol: PC3 cells are transiently co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple PPAR Response Elements (PPREs). Cells are then stimulated with the test compound (e.g., 15(S)-HETE). Activation of endogenous PPARy leads to its binding to the PPREs and subsequent expression of luciferase. The enzymatic activity of luciferase is measured via luminescence, providing a quantitative readout of PPARy transcriptional activation.[12]





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Protocol for assessing PPARy activation via luciferase reporter.

- 3. Angiogenesis Assays
- Methodology: Chick Chorio-allantoic Membrane (CAM) Assay and Rat Aortic Ring Assay.



- Protocol (CAM): Fertilized chick embryos are incubated until the CAM is well-developed. A filter paper disc soaked with the test compound (15(S)-HETE or 15(S)-HPETE) is placed on the CAM. After a further incubation period, the CAM is imaged, and the density of blood vessels in the treated area is quantified to assess pro- or anti-angiogenic effects.[21]
- Protocol (Aortic Ring): Thoracic aortas are excised from rats, cleaned, and cut into small rings. These rings are embedded in a collagen matrix and cultured in the presence of the test compound. The extent of microvessel sprouting from the rings is observed and quantified over several days.[21]
- 4. Lipid Metabolite Quantification
- Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Protocol: To quantify metabolites like 15-oxo-ETE, lipids are extracted from cell cultures or tissues. The samples are then subjected to reverse-phase high-performance liquid chromatography (HPLC) to separate the different lipid species. The eluent is introduced into a mass spectrometer, which identifies and quantifies the specific metabolite based on its mass-to-charge ratio and fragmentation pattern, often using a stable isotope-labeled internal standard for accurate measurement.[3]

Conclusion and Therapeutic Outlook

15(S)-HETE and its metabolites are central players in a complex signaling network that governs inflammation, cell growth, and tissue remodeling. The pathway's functions are remarkably pleiotropic: 15(S)-HETE can be pro-angiogenic while its precursor and primary metabolite are anti-angiogenic; it can suppress tumor growth through PPARy activation in one context and potentially promote it in another; and it is a key intermediate in the generation of potent pro-resolving lipoxins that terminate inflammation.

For drug development professionals, this complexity offers a wealth of therapeutic targets.

In Cancer: The loss of 15-LOX-2 and endogenous 15(S)-HETE in prostate cancer highlights
the potential of PPARy agonists or strategies to restore 15-LOX-2 expression as novel anticancer therapies.[12][14]



- In Inflammation: Modulating the 15-LOX pathway to favor the production of anti-inflammatory and pro-resolving mediators like lipoxins represents a promising strategy for treating chronic inflammatory diseases.
- In Angiogenic Disorders: The opposing effects of 15(S)-HETE and 15-oxo-ETE on angiogenesis suggest that selective inhibition of 15-PGDH (to increase 15(S)-HETE) or administration of 15-oxo-ETE could be explored for therapeutic angiogenesis or antiangiogenic therapy, respectively.

A deeper understanding of the cell-specific expression of enzymes and receptors within this pathway will be critical to harnessing its therapeutic potential and developing targeted interventions for a range of human diseases.

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